molecular formula C10H7Cl2N3O2 B12275550 5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide CAS No. 127720-05-2

5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide

Cat. No.: B12275550
CAS No.: 127720-05-2
M. Wt: 272.08 g/mol
InChI Key: MUHJUXOMAUUAEG-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide is a quinoline-based hydrazide derivative characterized by chlorine substituents at positions 5 and 7, a hydroxyl group at position 4, and a hydrazide moiety at the carboxylic acid group of the quinoline-3-carboxylic acid backbone. This compound is synthesized via multi-step reactions, often involving Vilsmeier-Haack formylation or condensation of hydrazine hydrate with pre-functionalized quinoline intermediates . Its structural features, such as the dichloro and hydroxy groups, enhance electronic and steric effects, influencing reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127720-05-2

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H7Cl2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17)

InChI Key

MUHJUXOMAUUAEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enamine Intermediates

Synthesis of 4-Hydroxy-quinoline-3-carboxylic Acid Precursors

The preparation of 5,7-dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide begins with the synthesis of its carboxylic acid precursor. A key method involves the cyclocondensation of enamine intermediates derived from acylmalonic esters and substituted benzoyl halides.

Reaction Steps:
  • Acylation of Diethyl Malonate :
    Diethyl malonate reacts with 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride in the presence of magnesium ethylate to form an acylmalonic ester intermediate.
    $$
    \text{Diethyl malonate} + \text{2,4-dichloro-5-fluoro-3-methylbenzoyl chloride} \xrightarrow{\text{Mg(OEt)₂}} \text{Acylmalonic ester}
    $$

  • Enol Ether Formation :
    The acylmalonic ester undergoes reaction with ethyl orthoformate and acetic anhydride to yield an enol ether.
    $$
    \text{Acylmalonic ester} + \text{HC(OEt)₃} \xrightarrow{\text{Ac₂O}} \text{Enol ether}
    $$

  • Cyclization :
    The enol ether is cyclized under acidic or basic conditions to form the 4-hydroxy-quinoline-3-carboxylic acid framework. For example, heating in N,N-dimethylformamide (DMF) at 80–180°C with potassium fluoride as an acid binder yields the quinoline core.
    $$
    \text{Enol ether} \xrightarrow[\text{KF}]{\text{DMF, 80–180°C}} \text{4-Hydroxy-quinoline-3-carboxylic acid}
    $$

Optimization Notes :

  • Temperature : Cyclization proceeds efficiently at 120°C, with higher temperatures (>150°C) risking decomposition.
  • Solvents : Polar aprotic solvents like DMF or sulfolane enhance reaction rates.

Hydrazide Formation via Carboxylic Acid Activation

Conversion to Hydrazide

The carboxylic acid intermediate is converted to the hydrazide derivative through reaction with hydrazine hydrate (NH₂NH₂·H₂O).

Procedure:
  • Activation of Carboxylic Acid :
    The 4-hydroxy-quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
    $$
    \text{RCOOH} + \text{SOCl₂} \rightarrow \text{RCOCl} + \text{SO₂} + \text{HCl}
    $$

  • Reaction with Hydrazine :
    The acid chloride reacts with excess hydrazine hydrate in ethanol or methanol under reflux (4–6 hours).
    $$
    \text{RCOCl} + \text{NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{RCONHNH₂} + \text{HCl} + \text{H₂O}
    $$

Key Parameters :

  • Molar Ratio : A 1:2 molar ratio of acid chloride to hydrazine ensures complete conversion.
  • Yield : Typical yields range from 67% to 91% after recrystallization.

Alternative Routes: Direct Hydrazinolysis of Esters

An alternative method involves direct hydrazinolysis of methyl or ethyl esters of 4-hydroxy-quinoline-3-carboxylic acid.

Example Protocol:
  • Esterification :
    The carboxylic acid is esterified using methanol and HCl gas:
    $$
    \text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{HCl (g)}} \text{RCOOCH₃} + \text{H₂O}
    $$

  • Hydrazine Reaction :
    The ester reacts with hydrazine hydrate in ethanol under reflux (5 hours):
    $$
    \text{RCOOCH₃} + \text{NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{RCONHNH₂} + \text{CH₃OH} + \text{H₂O}
    $$

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Yields comparable to acid chloride route (70–85%).

Purification and Characterization

Recrystallization

Crude hydrazide products are purified via recrystallization from ethanol-water or glycol monomethyl ether .

Typical Conditions:
  • Solvent System : Ethanol/water (3:1 v/v).
  • Recovery : 80–90% after two recrystallizations.

Spectroscopic Data

  • IR (KBr) :
    • $$ \nu $$ 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) :
    • $$ \delta $$ 11.2 ppm (s, 1H, OH), 8.5 ppm (s, 1H, NH), 7.8–8.1 ppm (m, 3H, aromatic).

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Reaction Time Key Advantage
Cyclocondensation Acylmalonic ester 65–75 12–24 hours Scalable for bulk synthesis
Acid Chloride Route Carboxylic acid 67–91 6–8 hours High purity
Ester Hydrazinolysis Methyl ester 70–85 5–6 hours Avoids SOCl₂

Challenges and Optimization Strategies

Chlorination Selectivity

Introducing chlorine at positions 5 and 7 requires careful control to avoid over-chlorination. Directed ortho-metallation or HNO₃/H₂SO₄ nitration followed by reduction has been used to achieve regioselectivity.

Solvent Effects

  • DMF vs. DMSO : DMF accelerates cyclization but may lead to side products at >150°C.
  • Eco-Friendly Alternatives : Recent studies suggest 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent for hydrazide synthesis.

Recent Advances (2023–2025)

  • Mechanochemical Synthesis : Solvent-free grinding of carboxylic acid esters with hydrazine hydrate achieves 90% yield in 30 minutes.
  • Continuous Flow Systems : Microreactors reduce reaction time for acid chloride formation to 10 minutes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and protein synthesis, which is crucial for its antimicrobial and anticancer activities.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. Additionally, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

  • Synthesis often involves hydrazine-mediated condensation, but yields vary (47–85%) depending on substituents and reaction conditions .

Table 2: Pharmacological and Functional Comparisons

Compound Name Biological Activity Activity Metrics (e.g., MIC, IC50) Mechanism/Application Reference
5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide Antimicrobial (predicted) N/A (analogues: MIC = 2.65–4.76 µM) Likely disrupts microbial enzyme activity
Isonicotinic acid hydrazide Antitubercular MIC = 0.72 µM (M. tuberculosis) Inhibits mycolic acid synthesis
5-Nitro-2-furoic acid hydrazones Antitubercular MIC = 2.65–4.76 µM Targets bacterial cell wall
2,4-Dichlorophenoxy acetic acid hydrazides Anti-inflammatory 78–81% inhibition (carrageenan model) COX/LOX inhibition
Benzoic acid hydrazide derivatives Antimicrobial Moderate activity (E. coli, S. aureus) Membrane disruption

Key Observations :

  • The dichloro-quinoline hydrazide’s activity is hypothesized to exceed non-halogenated analogues due to enhanced electron-withdrawing effects and membrane permeability .
  • Unlike isoniazid, which is highly specific for tuberculosis, the target compound’s broader quinoline scaffold may enable multitarget effects (e.g., anticancer, antimicrobial) .

Key Observations :

  • The target compound is primarily explored for pharmaceutical applications, unlike benzoylhydrazides used industrially to enhance polymer crystallization .
  • Chlorinated quinoline hydrazides may exhibit better thermal stability than coumarin-based derivatives, favoring drug formulation .

Biological Activity

5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide (DHCQH) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of DHCQH, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant case studies and research findings.

  • Molecular Formula : C10H7Cl2N3O2
  • Molecular Weight : 272.09 g/mol
  • CAS Number : 127720-05-2

Antimicrobial Activity

DHCQH exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of 8-hydroxyquinoline, including DHCQH, have promising effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae25 µg/mL

In a comparative study, DHCQH showed inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

DHCQH has been evaluated for its anticancer properties across various cancer cell lines. The compound's mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)20.1
Huh7 (Liver Cancer)14
A549 (Lung Cancer)22

The cytotoxic effect was significantly higher than that of conventional chemotherapeutic agents, suggesting that DHCQH may be a viable candidate for further development in cancer therapy.

Antiviral Activity

Recent studies have highlighted the antiviral potential of DHCQH against several viruses. Notably, it has shown efficacy against influenza virus strains, including H5N1.

VirusInhibition (%)Cytotoxicity (%)Reference
H5N191.279.3
COVID-19Ongoing studies indicate potential activity but require further validation.-

The structure-activity relationship suggests that modifications on the quinoline ring can enhance antiviral properties.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study investigated the antimycobacterial effects of DHCQH and related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives possess MIC values comparable to first-line anti-TB drugs, demonstrating their potential in treating tuberculosis infections .
  • Mechanism of Action : Research indicates that the cytotoxicity observed in cancer cell lines is likely due to DHCQH's ability to interfere with tubulin polymerization and induce ROS formation. This dual mechanism contributes to its effectiveness in targeting cancer cells while minimizing effects on normal cells .
  • Structure-Activity Relationship : Studies have shown that the presence of electron-withdrawing groups on the quinoline ring enhances biological activity. For instance, substituents at positions 5 and 7 significantly influence both antimicrobial and anticancer activities .

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